3,5-Diethyl-4-methylheptane
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Overview
Description
3,5-Diethyl-4-methylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a heptane backbone with ethyl and methyl groups attached at the 3rd, 5th, and 4th positions, respectively. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-4-methylheptane can be achieved through various organic synthesis techniques. One common method involves the alkylation of a heptane derivative. For instance, starting with 4-methylheptane, ethyl groups can be introduced at the 3rd and 5th positions using Friedel-Crafts alkylation. This reaction typically requires a strong Lewis acid catalyst such as aluminum chloride (AlCl3) and an ethyl halide like ethyl chloride (C2H5Cl).
Industrial Production Methods
Industrial production of branched alkanes like this compound often involves catalytic cracking and isomerization processes. Catalytic cracking breaks down larger hydrocarbons into smaller, branched alkanes, while isomerization rearranges straight-chain alkanes into branched forms. These processes are typically carried out in the presence of zeolite catalysts under high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl-4-methylheptane, like other alkanes, primarily undergoes substitution and combustion reactions.
Substitution Reactions: In the presence of halogens (e.g., chlorine or bromine) and UV light, this compound can undergo free radical halogenation, where hydrogen atoms are replaced by halogen atoms.
Combustion Reactions: When burned in the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Combustion: Oxygen (O2) under standard atmospheric conditions.
Major Products
Halogenation: Produces halogenated derivatives such as 3,5-Diethyl-4-methylheptyl chloride.
Combustion: Produces carbon dioxide (CO2) and water (H2O).
Scientific Research Applications
3,5-Diethyl-4-methylheptane is used in various scientific research applications, particularly in the fields of organic chemistry and materials science.
Chemistry: It serves as a model compound for studying the properties and reactions of branched alkanes.
Materials Science: It is used in the synthesis of specialized polymers and as a reference compound in the development of new catalytic processes.
Industry: It is utilized in the formulation of high-octane fuels and lubricants due to its branched structure, which enhances fuel efficiency and stability.
Mechanism of Action
As an alkane, 3,5-Diethyl-4-methylheptane does not have a specific mechanism of action in biological systems. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, it undergoes free radical mechanisms during halogenation and combustion processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4-methylheptane
- 4-Ethyl-3-methylheptane
- 3,5-Dimethylheptane
Comparison
3,5-Diethyl-4-methylheptane is unique due to the specific positioning of its ethyl and methyl groups, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, melting points, and reactivity due to the branching and steric effects.
Properties
CAS No. |
62199-03-5 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,5-diethyl-4-methylheptane |
InChI |
InChI=1S/C12H26/c1-6-11(7-2)10(5)12(8-3)9-4/h10-12H,6-9H2,1-5H3 |
InChI Key |
XUVBJZPYCGZQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)C(CC)CC |
Origin of Product |
United States |
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